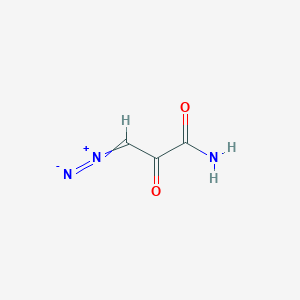
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate is a unique organic compound characterized by its diazonium and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of 3-amino-3-oxoprop-1-ene-2-olate. This process requires the use of nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the stability and purity of the product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazonium coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-diazonio-3-oxoprop-1-en-2-olate involves its interaction with molecular targets through its diazonium and oxo functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3-oxoprop-1-enyl)but-2-enedioic acid: This compound shares similar structural features but differs in its functional groups and reactivity.
cis,cis-2-Amino-3-(3-oxoprop-1-enyl)but-2-enedioic acid: Another structurally related compound with distinct stereochemistry and chemical properties.
Uniqueness
3-Amino-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its combination of diazonium and oxo functional groups, which confer distinct reactivity and potential applications in various fields of research. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for scientific exploration.
Properties
CAS No. |
111337-52-1 |
|---|---|
Molecular Formula |
C3H3N3O2 |
Molecular Weight |
113.08 g/mol |
IUPAC Name |
3-diazo-2-oxopropanamide |
InChI |
InChI=1S/C3H3N3O2/c4-3(8)2(7)1-6-5/h1H,(H2,4,8) |
InChI Key |
DLYIXSSECJQHOL-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=[N-])C(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
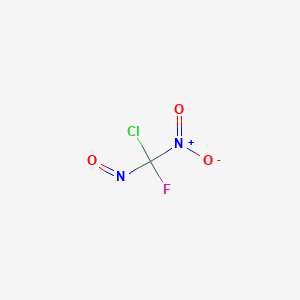
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
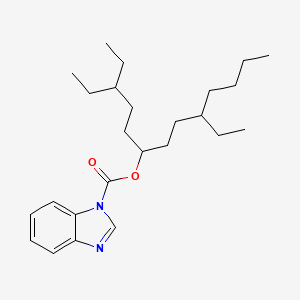

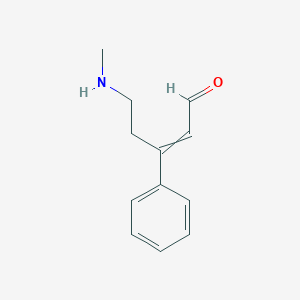
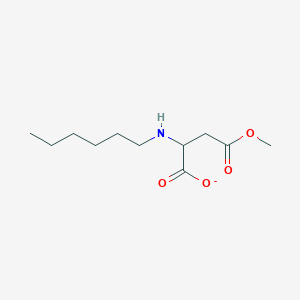

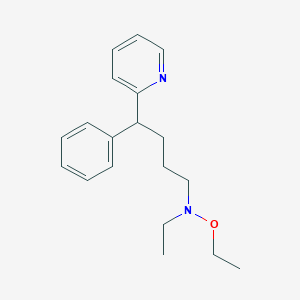
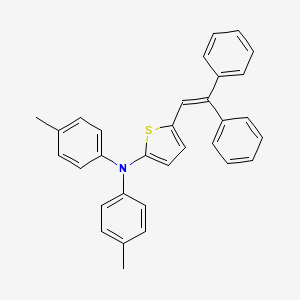
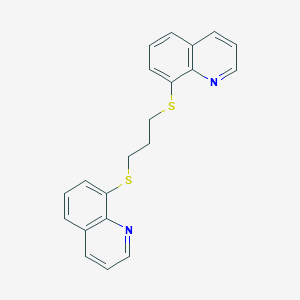

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
